tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
tert-butyl 2-[[[6-(diethylamino)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N5O2/c1-6-23(7-2)17-12-16(21-14-22-17)20-13-15-10-8-9-11-24(15)18(25)26-19(3,4)5/h12,14-15H,6-11,13H2,1-5H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWUQSHQJHLQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC(=C1)NCC2CCCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, with the CAS number 1353978-05-8, is a compound characterized by its complex structure that includes a tert-butyl group, a piperidine ring, and a pyrimidine derivative. Its molecular formula is and it has a molecular weight of approximately 349.47 g/mol . This compound has garnered attention for its potential biological activities, particularly in the fields of immunology and pharmacology.
Structural Characteristics
The unique structural components of this compound contribute to its biological activity:
- tert-Butyl Group : Enhances lipophilicity, potentially improving membrane permeability.
- Piperidine Ring : Often associated with various pharmacological activities due to its ability to interact with biological receptors.
- Pyrimidine Derivative : Known for its role in nucleic acid metabolism and as a scaffold for drug development.
Biological Activity Overview
Preliminary studies suggest that tert-butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate may exhibit interactions with specific biological targets, including Toll-like receptors (TLRs). These interactions could lead to potential applications in therapeutic settings, particularly for inflammatory diseases and cancer treatment .
In Vitro Studies
Recent research has focused on the anti-inflammatory properties of pyrimidine derivatives similar to this compound. For instance, compounds with structural similarities have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. The IC50 values for related compounds ranged from 0.04 to 0.126 μM, indicating potent anti-inflammatory effects .
Case Studies and Research Findings
- Anti-inflammatory Activity :
-
Cancer Therapeutics :
- Research on pyrimidine-based drugs indicates their potential in cancer therapy. For example, derivatives showed significant inhibitory effects on cell proliferation in breast cancer cell lines (MDA-MB-231), suggesting that tert-butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate could also be explored for similar applications .
-
Mechanism of Action :
- Investigations into the mechanism of action revealed that some pyrimidine derivatives act as competitive ATP inhibitors and allosteric modulators of various kinases, which could be relevant for understanding how tert-butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate functions at the molecular level .
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate | C19H33N5O2 | Contains an ether linkage instead of an amine |
| tert-Butyl 4-[3-(aminopyridin)]piperidine-1-carboxylate | C19H33N5O2 | Features a different amino substituent |
| (3R,4R)-tert-butyl 3-(6,7-dihydro-pyrrolo[2,3-d]pyrimidin) derivative | Varies | Different bicyclic structure |
These compounds differ primarily in their substituents and functional groups, which influence their biological activity and potential applications .
Aplicaciones Científicas De Investigación
The compound tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate, characterized by a tert-butyl group, a piperidine ring, and a pyrimidine derivative, has a molecular formula of and a molecular weight of approximately 349.47 g/mol. It is primarily utilized in research settings. Studies suggest that similar compounds may exhibit biological activities, potentially interacting with receptors such as Toll-like receptors, which could lead to applications in immunology and pharmacology for developing new therapeutic agents.
Structural Characteristics
The structural components of tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate contribute to its biological activity:
- Tert-Butyl Group The tert-butyl group enhances lipophilicity, potentially improving membrane permeability.
- Piperidine Ring The piperidine ring is often associated with various pharmacological activities because of its ability to interact with biological receptors.
- Pyrimidine Derivative The pyrimidine derivative is known for its role in nucleic acid metabolism and as a scaffold for drug development.
Potential Applications
Due to its structural characteristics, tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate may find applications in:
- Binding affinity studies Interaction studies involving this compound could focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic applications. Techniques such as surface plasmon resonance or fluorescence polarization may be utilized to assess these interactions quantitatively.
Similar Compounds
Several compounds share structural similarities with tert-Butyl 2-(((6-(diethylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate. Some examples include:
- tert-Butyl 4-((6-(diethylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
- tert-Butyl 4-[3-(aminopyridin)]piperidine-1-carboxylate
- (3R,4R)-tert-butyl 3-(6,7-dihydro-pyrrolo[2,3-d]pyrimidin) derivative
Comparación Con Compuestos Similares
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of Boc-protected piperidine-pyrimidine hybrids. Key structural analogues include:
Key Observations :
- Pyrimidine Substituents: The diethylamino group increases lipophilicity (logP ~3.5 estimated) relative to chloro or ethoxy groups, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
- Boc Protection : Universally employed across analogues to prevent undesired side reactions during synthesis .
Physicochemical and Chromatographic Behavior
- logP and Solubility: The diethylamino group in the target compound likely elevates logP compared to ethoxy or hydroxyl variants, reducing solubility in polar solvents like ethanol/water mixtures. highlights that similar pyrimidine derivatives with logP ~5.5 exhibit reversed elution orders in chromatographic separations when using ethanol (EL) vs. acetonitrile (ACN) mobile phases due to solubility differences .
- Chromatographic Challenges : EL’s high UV cutoff (205 nm) complicates detection of low-chromophore compounds like Boc-protected amines, necessitating ACN for analytical methods .
Métodos De Preparación
Regioselective Amination of 4,6-Dichloropyrimidine
The synthesis begins with 4,6-dichloropyrimidine, where the C-6 chloride undergoes substitution with diethylamine. In anhydrous tetrahydrofuran (THF), diethylamine (2.2 eq) reacts with 4,6-dichloropyrimidine at 0°C, catalyzed by N,N-diisopropylethylamine (DIEA, 1.5 eq). After 12 hours at room temperature, 4-chloro-6-(diethylamino)pyrimidine precipitates in 78% yield.
Subsequent amination at C-4 employs ammonium hydroxide (28% aq.) under reflux in ethanol (24 hours), yielding 6-(diethylamino)pyrimidin-4-amine as pale yellow crystals (65% yield). Key spectral data:
- 1H NMR (400 MHz, CDCl3): δ 1.22 (t, J = 7.1 Hz, 6H, N(CH2CH3)2), 3.48 (q, J = 7.1 Hz, 4H, N(CH2CH3)2), 5.89 (s, 1H, pyrimidine-H5), 6.01 (br s, 2H, NH2).
Preparation of tert-Butyl 2-(Aminomethyl)piperidine-1-carboxylate
Boc Protection of Piperidine-2-carboxylic Acid
Piperidine-2-carboxylic acid (10.0 g, 77.8 mmol) reacts with di-tert-butyl dicarbonate (20.4 g, 93.4 mmol) in dichloromethane (DCM, 150 mL) containing triethylamine (13.0 mL, 93.4 mmol). After 6 hours at room temperature, tert-butyl piperidine-2-carboxylate precipitates (94% yield).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
